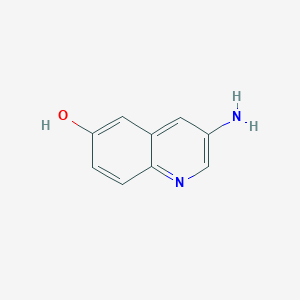

3-Aminoquinolin-6-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCBQRZNYYAODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624839 | |

| Record name | 3-Aminoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727650-61-5 | |

| Record name | 3-Amino-6-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727650-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminoquinolin-6-OL chemical structure and properties

An In-depth Technical Guide to 3-Aminoquinolin-6-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications, grounding all information in established scientific principles and authoritative sources.

Section 1: Core Compound Identification and Structure

This compound is a bifunctional aromatic heterocycle. Its structure, featuring a quinoline core substituted with both an amino group and a hydroxyl group, makes it a versatile scaffold and a valuable building block in the synthesis of more complex molecules. The presence of these functional groups at positions 3 and 6 offers specific vectors for chemical modification and interaction with biological targets.

1.1. Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The hydroxyl (-OH) group is located at position 6 on the benzene ring portion, while the amino (-NH₂) group is at position 3 on the pyridine ring.

Caption: 2D Chemical Structure of this compound.

1.2. Compound Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 6-Quinolinol, 3-amino- | [2] |

| CAS Number | 727650-61-5 | [2] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| SMILES | C1=CC2=NC=C(C=C2C=C1O)N | [2] |

Section 2: Physicochemical and Spectroscopic Properties

The accurate characterization of a compound's properties is fundamental for its application in research and development.

2.1. Physicochemical Data

| Property | Value | Source / Rationale |

| Purity | ≥98% (Commercially available) | [2] |

| Appearance | Expected to be a solid at room temperature. | Based on related aminoquinolines.[3] |

| Storage | 4°C, protect from light, stored under nitrogen. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Based on functional groups and properties of similar compounds.[4] |

| Melting Point | No data available. | - |

| Boiling Point | No data available. | - |

2.2. Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predicted profile can be constructed based on its functional groups and data from analogous structures.[5][6]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (6H): Multiple signals are expected in the ~6.5-8.5 ppm range. The exact chemical shifts and coupling patterns will depend on the electronic effects of the -NH₂ and -OH groups.

-

Amine Protons (-NH₂, 2H): A broad singlet is anticipated, likely in the ~4.0-6.0 ppm range. Its position is solvent-dependent and the signal will exchange with D₂O.

-

Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the position of which is highly dependent on solvent and concentration. This signal will also exchange with D₂O.

-

-

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (~100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms (C3, C6, and carbons adjacent to the ring nitrogen) will have their chemical shifts significantly influenced by these heteroatoms.

-

-

FT-IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region will correspond to the aromatic quinoline core.

-

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region is expected for the aryl C-O bond.

-

-

UV-Vis Spectroscopy:

-

The extended π-conjugated system of the quinoline ring is expected to produce strong absorbance bands in the UV region, likely with maxima (λ_max) between 250-400 nm, corresponding to π→π* and n→π* electronic transitions.[7]

-

Section 3: Proposed Synthesis Methodology

Rationale: This strategy involves first constructing a 6-methoxyquinoline core, which is a common precursor as the methoxy group is a stable protecting group for the phenol. Subsequently, nitration followed by reduction provides the 3-amino functionality. The final step is demethylation to reveal the 6-hydroxyl group.

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Experimental Protocol:

-

Synthesis of 6-Methoxyquinoline (Skraup Reaction):

-

To a flask charged with 4-methoxyaniline, add glycerol. Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.

-

Add an oxidizing agent (e.g., arsenic pentoxide or a milder alternative like iodine).

-

Heat the reaction mixture carefully under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into a large volume of water. Neutralize with a base (e.g., NaOH solution) until the product precipitates.

-

Isolate the crude product by filtration and purify by recrystallization or column chromatography to yield 6-methoxyquinoline.

-

-

Nitration to 6-Methoxy-3-nitroquinoline:

-

Dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5°C. The 3-position is activated towards electrophilic substitution.

-

Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature.

-

Pour the mixture over crushed ice to precipitate the product.

-

Filter, wash with water until neutral, and dry the solid to obtain 6-methoxy-3-nitroquinoline.

-

-

Reduction to 3-Amino-6-methoxyquinoline:

-

Suspend 6-methoxy-3-nitroquinoline in ethanol or hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in HCl, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[9]

-

Heat the mixture if necessary to drive the reaction to completion.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the residue to yield 3-amino-6-methoxyquinoline.

-

-

Demethylation to this compound:

-

Dissolve 3-amino-6-methoxyquinoline in a suitable anhydrous solvent like dichloromethane (DCM).

-

Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (nitrogen or argon).

-

Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise. This is a highly effective reagent for cleaving aryl methyl ethers.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding methanol or water.

-

Adjust the pH to neutral or slightly basic to precipitate the final product, this compound.

-

Filter the solid, wash thoroughly, and dry under vacuum. Further purification can be achieved by recrystallization.

-

Section 4: Applications and Biological Relevance

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[8] Derivatives are prominent as antimalarial, antimicrobial, and anticancer agents.[8][9] The specific arrangement of functional groups in this compound suggests several promising avenues for research and drug development.

-

Antimalarial Drug Discovery: 6-aminoquinolines are critical intermediates in the synthesis of next-generation antimalarial drugs, designed to combat resistance to existing therapies.[9] The 3-amino-6-ol scaffold could be elaborated to create novel derivatives for screening against Plasmodium falciparum.

-

Kinase Inhibitors: The quinoline core is a common feature in many small-molecule kinase inhibitors used in oncology. The amino and hydroxyl groups of this compound provide key hydrogen bonding donors and acceptors that can be exploited to achieve potent and selective binding to enzyme active sites.

-

Fluorescent Probes: Aminoquinoline derivatives often exhibit fluorescent properties.[10] This compound could serve as a core structure for developing fluorescent probes to study biological processes or for use in high-throughput screening assays.

-

Antimicrobial Agents: The general class of aminoquinolines has demonstrated activity against various bacterial and fungal pathogens.[8]

Caption: Relationship between Structure and Potential Applications.

Section 5: Safety and Handling

While specific toxicological data for this compound is not available, data from related aminoquinolines dictates that it should be handled with care in a controlled laboratory environment.[11]

-

General Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Combustion may produce toxic gases such as carbon monoxide and nitrogen oxides.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] Keep away from strong oxidizing agents and strong acids.[12]

References

- 1. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS 580-17-6: 3-Aminoquinoline | CymitQuimica [cymitquimica.com]

- 4. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lehigh.edu [lehigh.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. scbt.com [scbt.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Aminoquinolin-6-ol: A Framework for Investigation

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] From antimalarials to anticancer agents and antimicrobials, the versatility of the quinoline ring system is well-established.[1][2][3][4] This guide focuses on a specific, lesser-explored derivative: 3-Aminoquinolin-6-ol. In the absence of extensive direct research on this molecule, this document serves as a forward-looking technical guide. It synthesizes the known mechanisms of action of structurally related aminoquinolines to propose a putative mechanistic framework for this compound. More importantly, it provides a comprehensive, field-proven experimental roadmap for elucidating its true biological function. Our approach is grounded in scientific integrity, offering not just protocols, but the strategic rationale behind them.

Part 1: The Quinoline Scaffold - A Privileged Structure in Pharmacology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties.[1][3][5] The specific biological activity of a quinoline derivative is intricately linked to the nature and position of its substituents.[6] The presence of an amino group, as in 3-aminoquinoline, and a hydroxyl group, as in 6-ol, suggests the potential for hydrogen bonding and specific interactions with biological targets, making this compound a molecule of significant interest.

Part 2: Postulated Mechanisms of Action for this compound

Based on the extensive literature on aminoquinoline derivatives, we can hypothesize several potential mechanisms of action for this compound. These hypotheses form the basis of the experimental workflows detailed later in this guide.

Hypothesis 1: Enzyme Inhibition

Quinoline derivatives are known to be potent inhibitors of a wide range of enzymes.[1][7][8]

-

Kinase Inhibition: Derivatives of 4-aminoquinoline have been developed as inhibitors of epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), key players in cancer and autoimmune diseases, respectively.[9][10] The amino and hydroxyl groups of this compound could potentially interact with the ATP-binding pocket of various kinases.

-

Topoisomerase and DNA-Interacting Enzyme Inhibition: Certain quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases.[7][11] This can lead to a DNA damage response and cell death in cancer cells.[7] The planar quinoline ring system is conducive to DNA intercalation.

-

Other Enzyme Systems: Quinoline derivatives have also shown inhibitory activity against cholinesterases and monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[1]

Hypothesis 2: Antimicrobial Activity

The quinolone class of antibiotics, which are structurally related to quinolines, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[5][6] It is plausible that this compound could exhibit similar antibacterial properties. Furthermore, some aminoquinoline derivatives have demonstrated antifungal activity.[12]

Hypothesis 3: Antimalarial and Antiparasitic Action

The 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) are classic antimalarial drugs.[13][14][15] Their mechanism is thought to involve the disruption of heme metabolism within the malaria parasite. While the substitution pattern of this compound differs, an investigation into its antimalarial potential is warranted.

Hypothesis 4: Modulation of Lysosomal Function

The therapeutic effects of 4-aminoquinolines in rheumatologic diseases are linked to their impact on lysosomal function.[16] These compounds can accumulate in lysosomes and interfere with their normal processes.

Part 3: A Rigorous Experimental Workflow for Mechanistic Elucidation

To systematically investigate the true mechanism of action of this compound, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's biological activity.

Tier 1: Initial Screening and Target Class Identification

The initial phase aims to broadly assess the biological activity of this compound to guide further investigation.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Cytotoxicity Assays

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel), representative bacterial strains (Gram-positive and Gram-negative), and fungal strains.

-

Assay Principle: Employ a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of metabolically active cells.

-

Procedure:

-

Plate cells at an appropriate density in 96-well or 384-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Data Presentation: Summary of IC50 Values

| Cell Line/Organism | Type | IC50 (µM) |

| A549 | Lung Carcinoma | |

| MCF7 | Breast Carcinoma | |

| Staphylococcus aureus | Gram-positive bacteria | |

| Escherichia coli | Gram-negative bacteria | |

| Candida albicans | Fungi |

Logical Workflow for Tier 1 Investigation

Caption: Tier 1 workflow for initial activity screening of this compound.

Tier 2: Mechanism Deconvolution Based on Tier 1 Results

Assuming significant activity is observed in Tier 1, the next phase focuses on pinpointing the specific mechanism. The path taken here will depend on the initial findings (e.g., potent anticancer vs. antimicrobial activity).

Scenario A: Potent Anticancer Activity Observed

Experimental Protocol 2: Kinase Inhibition Profiling

-

Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®).

-

Assay Principle: These platforms typically use binding assays or activity assays to quantify the interaction of the compound with a large number of kinases.

-

Procedure:

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

For any significant "hits" (e.g., >90% inhibition), perform follow-up dose-response assays to determine the IC50 or Kd.

-

-

Data Analysis: Identify the specific kinases that are potently inhibited by the compound.

Experimental Protocol 3: DNA Intercalation and Topoisomerase Inhibition Assays

-

DNA Intercalation Assay:

-

Principle: Use a DNA-unwinding assay with a fluorescent intercalating dye (e.g., ethidium bromide). Intercalation of this compound will displace the dye, leading to a change in fluorescence.

-

Procedure: Titrate this compound into a solution of DNA and the fluorescent dye and measure the fluorescence spectrum.

-

-

Topoisomerase Inhibition Assay:

-

Principle: Use a commercial topoisomerase drug screening kit. These kits typically measure the relaxation of supercoiled plasmid DNA by topoisomerase I or II.

-

Procedure: Incubate supercoiled DNA with topoisomerase and varying concentrations of this compound. Analyze the DNA topology by agarose gel electrophoresis.

-

Signaling Pathway Analysis Workflow

Caption: Hypothetical signaling pathway inhibited by this compound.

Scenario B: Potent Antimicrobial Activity Observed

Experimental Protocol 4: Bacterial DNA Gyrase Inhibition Assay

-

Assay Principle: Use a commercial DNA gyrase supercoiling assay kit. The assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Procedure:

-

Incubate relaxed plasmid DNA with DNA gyrase and ATP in the presence of varying concentrations of this compound.

-

Analyze the resulting DNA topoisomers on an agarose gel. Inhibition of gyrase will result in a decrease in supercoiled DNA.

-

-

Data Analysis: Determine the IC50 for the inhibition of DNA gyrase.

Part 4: Trustworthiness Through Self-Validating Systems

Each experimental protocol is designed to be part of a self-validating system. For instance, if kinase profiling suggests inhibition of EGFR, this hypothesis must be validated at the cellular level.

Experimental Protocol 5: Target Validation by Western Blot

-

Principle: If this compound is hypothesized to inhibit a specific kinase (e.g., EGFR), treating cells with the compound should reduce the phosphorylation of its downstream substrates.

-

Procedure:

-

Treat susceptible cancer cells (e.g., A549) with varying concentrations of this compound for a specified time.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

-

Visualize bands using chemiluminescence.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream targets would validate the on-target effect of this compound.

Part 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic elucidation of the mechanism of action of this compound. While its precise biological role remains to be discovered, the rich pharmacology of the aminoquinoline class provides a fertile ground for hypothesis-driven research. The proposed experimental workflows, from broad-based screening to specific target validation, offer a robust and logical path to understanding the therapeutic potential of this novel molecule. The journey from a promising chemical structure to a well-characterized drug candidate is arduous, but it begins with a clear and scientifically rigorous investigative plan.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 16. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-Aminoquinolin-6-OL: A Multi-Targeted Modulator of Oncogenic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Within this diverse chemical family, 3-Aminoquinolin-6-OL, a structurally precise derivative, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its recently identified role as a dual inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways, particularly in the context of hepatocellular carcinoma (HCC).[3] We will delve into the mechanistic underpinnings of its action, present relevant quantitative data, provide detailed experimental protocols for its characterization, and offer insights into its broader therapeutic potential.

Core Biological Activity: Dual Inhibition of CDK4/6 and PI3K/AKT Pathways

Recent groundbreaking research has identified this compound, referred to in the literature as "aminoquinol," as a potent multi-kinase inhibitor with significant anticancer activity.[3] This discovery was the result of a repurposing and ensemble docking methodology, which screened a library of approved drugs to identify novel CDK4/6 inhibitors.[3]

Mechanism of Action in Hepatocellular Carcinoma (HCC)

In HCC, the CDK4/6 and PI3K/AKT signaling pathways are frequently dysregulated, playing pivotal roles in carcinogenesis and tumor progression.[3] this compound exerts its anticancer effects by concurrently targeting key components of both pathways.

-

CDK4/6 Inhibition: this compound inhibits the phosphorylation of CDK4 and CDK6. This prevents the formation of the cyclin D-CDK4/6 complex, which is crucial for the phosphorylation of the Retinoblastoma (Rb) protein. By blocking Rb phosphorylation, this compound prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1-S phase transition and inhibiting cell proliferation.[3]

-

PI3K/AKT Inhibition: The compound also suppresses the PI3K/AKT/mTOR signaling cascade.[3] This pathway is a major regulator of cell survival, growth, and proliferation. By inhibiting PI3K and AKT, this compound promotes apoptosis and further curtails cell proliferation.[3]

The dual inhibition of these two critical oncogenic pathways suggests a synergistic therapeutic effect, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[3]

In Vitro and In Vivo Anticancer Activity

Studies have demonstrated the potent in vitro and in vivo anticancer effects of this compound in HCC models.

-

Cell Viability and Apoptosis: In human liver cancer cell lines such as HepG2 and Huh7, this compound significantly decreases cell viability and induces apoptosis.[3] It also causes cell cycle arrest in the G1 phase.[3]

-

In Vivo Tumor Suppression: In a xenograft model using Huh7 cells in nude mice, this compound exhibited strong anti-tumor activity, comparable to the established anticancer drug 5-fluorouracil.[3] A combination treatment of this compound and 5-fluorouracil showed the most significant therapeutic effect.[3]

Quantitative Data Summary

While specific IC50 values for this compound against CDK4, CDK6, PI3K, and AKT are not detailed in the primary study, the research confirmed its binding to these target proteins through thermal proteome profiling (TPP) analysis.[3] The antagonistic effect observed in drug combination screening with the PI3K inhibitor LY294002 further supports its inhibitory action on the PI3K pathway.[3]

| Biological Effect | Model System | Observation | Reference |

| Decreased Cell Viability | HepG2 and Huh7 cells | Significant reduction | [3] |

| Induction of Apoptosis | HepG2 and Huh7 cells | Confirmed | [3] |

| Cell Cycle Arrest | HepG2 and Huh7 cells | Arrest at G1 phase | [3] |

| In Vivo Tumor Growth | Huh7 xenograft in nude mice | Strong inhibition | [3] |

Predicted Biological Activities Based on Structural Analogs

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Based on the activities of structurally related 3-aminoquinolines and 6-hydroxyquinolines, we can predict a broader spectrum of potential biological activities for this compound.

Antimicrobial Potential

Numerous quinoline derivatives exhibit potent antimicrobial properties.[4][5][6] 6-Aminoquinolones, for instance, have demonstrated good activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase.[5] Derivatives of 3-aminoquinoline have also been synthesized and shown to possess broad-spectrum antimicrobial activity against various bacteria and yeasts.[4] Therefore, it is plausible that this compound may possess antimicrobial properties, a hypothesis that warrants experimental validation.

Broader Anticancer Potential

Beyond HCC, the dual inhibition of CDK4/6 and PI3K/AKT pathways is a therapeutic strategy being explored in various cancers, including breast cancer.[7] The quinoline scaffold is present in a multitude of kinase inhibitors targeting various oncogenic pathways.[8] Given its mechanism of action, this compound could potentially be effective against other malignancies driven by the dysregulation of these pathways.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A common route for the synthesis of substituted 6-aminoquinolines involves the Skraup–Doebner–Von Miller reaction, followed by reduction of a nitro group.[9] A generalized protocol is as follows:

-

Nitration: Start with 6-hydroxyquinoline and perform a nitration reaction to introduce a nitro group at a suitable position, which upon rearrangement and subsequent steps will yield the 3-amino functionality.

-

Functional Group Manipulation: Protect the hydroxyl group as necessary.

-

Cyclization: Employ a suitable cyclization strategy to form the quinoline ring system if starting from acyclic precursors.

-

Introduction of the Amino Group: A common method is the reduction of a corresponding nitro-quinoline derivative. For the 3-amino substitution pattern, a multi-step synthesis involving a Friedländer condensation or similar strategies might be employed, starting with appropriately substituted aniline and carbonyl compounds.[10]

-

Deprotection: Remove any protecting groups to yield the final product, this compound.

It is crucial to note that the specific reaction conditions, catalysts, and purification methods will need to be optimized for this particular molecule.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][4][12]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Signaling Pathways and Visualizations

To visually represent the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathways.

CDK4/6-Rb-E2F Signaling Pathway and its Inhibition

Caption: Inhibition of the CDK4/6-Rb-E2F pathway by this compound, leading to G1 cell cycle arrest.

PI3K/AKT/mTOR Signaling Pathway and its Inhibition

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of CDK4/6 and PI3K/AKT/mTOR inhibitors as second-line treatment in postmenopausal patients with hormone receptor-positive, HER-2-negative metastatic breast cancer: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

An In-depth Technical Guide to 3-Aminoquinolin-6-OL: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-Aminoquinolin-6-OL, a heterocyclic compound of interest in medicinal chemistry. Although not extensively documented as a singular entity, its structural motifs—the 3-aminoquinoline and 6-hydroxyquinoline scaffolds—are present in numerous biologically active molecules. This whitepaper will delve into the historical context of quinoline chemistry, propose a viable synthetic pathway for this compound, and explore its predicted physicochemical properties. Furthermore, we will extrapolate its potential biological activities and mechanisms of action based on the well-established pharmacology of related aminoquinoline and hydroxyquinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery, forming the core of a vast array of therapeutic agents. Since the isolation of quinine from cinchona bark in the 19th century, quinoline derivatives have been at the forefront of medicinal chemistry, leading to the development of drugs with a wide spectrum of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The introduction of amino and hydroxyl groups, in particular, has been a successful strategy in the development of potent therapeutics. This guide focuses on the specific, yet underexplored, disubstituted quinoline, this compound.

Proposed Synthesis of this compound

While a direct synthetic route to this compound is not prominently described in the literature, a plausible and efficient pathway can be designed by combining established methodologies for quinoline synthesis and functional group interconversion. The proposed synthesis commences with the construction of a 6-methoxyquinoline core, followed by nitration, reduction, and final demethylation.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies 3-amino-6-methoxyquinoline as a key intermediate. This precursor can be obtained from 3-nitro-6-methoxyquinoline, which in turn can be synthesized from 6-methoxyquinoline. The 6-methoxyquinoline core can be constructed via a classic Skraup synthesis.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocols

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[1]

-

Reaction Principle: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline (p-anisidine) then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline ring system. Ferrous sulfate is often added to moderate the otherwise vigorous reaction.

-

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Slowly add p-anisidine to the mixture, followed by p-nitrotoluene (as the oxidizing agent) and ferrous sulfate.

-

Heat the mixture to approximately 140°C and maintain reflux for 8-9 hours.[1]

-

After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution to a pH of 5.5.

-

The crude 6-methoxyquinoline can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by distillation under reduced pressure.

-

Caption: Workflow for the Skraup synthesis of 6-Methoxyquinoline.

The introduction of a nitro group at the 3-position of the quinoline ring can be achieved through electrophilic nitration.

-

Reaction Principle: The quinoline ring is nitrated using a mixture of nitric acid and sulfuric acid. The methoxy group at the 6-position is an ortho-, para-director, and the pyridine ring is deactivating. Nitration of quinoline itself typically occurs on the benzene ring. However, under specific conditions, nitration at the 3-position is possible.

-

Protocol:

-

Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-6-methoxyquinoline.

-

The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method is the use of tin(II) chloride in hydrochloric acid.[2]

-

Reaction Principle: SnCl₂ in the presence of a strong acid acts as a reducing agent, converting the nitro group to a primary amine.

-

Protocol:

-

Add 3-nitro-6-methoxyquinoline portionwise to a stirred solution of concentrated hydrochloric acid at approximately 50°C.[2]

-

Add finely ground tin(II) chloride dihydrate (SnCl₂·2H₂O) portionwise. The reaction is exothermic.[2]

-

Stir the mixture vigorously for a short period (e.g., 10 minutes) after the addition is complete.

-

Dilute the reaction mixture with water and adjust the pH to 9 with a 5M NaOH solution, which will precipitate the tin salts.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed, dried, and the solvent is removed to yield crude 3-amino-6-methoxyquinoline.

-

Purification can be achieved by recrystallization or column chromatography.[2]

-

The final step is the cleavage of the methyl ether to yield the desired phenol. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

-

Reaction Principle: The oxygen of the methoxy group is protonated by the strong acid (or coordinates to the Lewis acid), making the methyl group susceptible to nucleophilic attack by the bromide ion, leading to the cleavage of the C-O bond.

-

Protocol (using HBr):

-

Reflux a solution of 3-amino-6-methoxyquinoline in 48% aqueous hydrobromic acid for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

The product, this compound, will precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

-

Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Based on related substituted quinolines. |

| Melting Point | Likely to be relatively high | Due to the potential for intermolecular hydrogen bonding from both the amino and hydroxyl groups. |

| Solubility | Sparingly soluble in water; soluble in organic solvents and acidic/basic aqueous solutions. | The aromatic core is hydrophobic, but the amino and hydroxyl groups can participate in hydrogen bonding. Solubility is expected to increase at low pH (protonation of the amino group and quinoline nitrogen) and high pH (deprotonation of the hydroxyl group). |

| pKa | Two pKa values are expected: one for the protonated amino group/quinoline nitrogen (acidic pKa) and one for the hydroxyl group (basic pKa). The quinoline nitrogen's pKa will be influenced by the electron-donating amino and hydroxyl groups. The phenolic hydroxyl group's pKa will be similar to that of other hydroxyquinolines. | Based on the pKa values of 3-aminoquinoline and 6-hydroxyquinoline. |

| LogP | Moderate | The presence of polar amino and hydroxyl groups will decrease the lipophilicity compared to unsubstituted quinoline. |

Spectroscopic Data (Predicted)

The spectroscopic signature of this compound can be inferred from the known spectra of 3-aminoquinoline and 6-hydroxyquinoline.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the pyridine ring will be influenced by the amino group, while the protons on the benzene ring will be affected by the hydroxyl group. A broad singlet corresponding to the amino protons and a singlet for the hydroxyl proton would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts of C3 and C6 will be significantly influenced by the directly attached amino and hydroxyl groups, respectively.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.17.

Potential Biological Activity and Mechanism of Action

The biological profile of this compound can be inferred from the extensive research on related aminoquinoline and hydroxyquinoline derivatives. These classes of compounds are known to exhibit a wide range of pharmacological activities.

Postulated Mechanisms of Action

-

Enzyme Inhibition: Many quinoline-based compounds are known to be enzyme inhibitors. The planar quinoline ring system can intercalate into DNA, thereby inhibiting the action of enzymes such as DNA polymerases and topoisomerases.[10][11][12] The amino group at the 3-position may enhance this interaction.

-

Metal Chelation: The 6-hydroxyquinoline moiety is a known metal chelator. This ability to bind essential metal ions can disrupt microbial enzyme function and is a key mechanism for the antimicrobial and antifungal activity of many hydroxyquinolines.[13]

-

Antioxidant Activity: Phenolic compounds are often potent antioxidants. The 6-hydroxyl group on the quinoline ring could enable this compound to scavenge free radicals, which may contribute to anti-inflammatory and neuroprotective effects.

References

- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Hydroxyquinoline(580-16-5) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Aminoquinoline(580-17-6) 13C NMR [m.chemicalbook.com]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3-Aminoquinolin-6-OL: An In-depth Analysis

Preamble: Navigating Spectroscopic Frontiers

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide focuses on 3-Aminoquinolin-6-OL, a molecule of significant interest due to the established biological importance of the aminoquinoline scaffold. It is critical to state at the outset that, as of the time of this writing, a comprehensive, publicly available experimental spectroscopic dataset for this compound is not readily found. This is not an uncommon scenario in research and development, where scientists often work at the leading edge of chemical synthesis.

Therefore, this guide adopts a rigorous, predictive approach, grounded in established spectroscopic principles and leveraging empirical data from the closely related, well-characterized parent compound, 3-Aminoquinoline. As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding how structural modifications—in this case, the introduction of a hydroxyl group at the 6-position—rationally influence the spectroscopic signature of a molecule. This document is structured to serve as both a predictive reference for this compound and an educational tool for researchers engaged in the structural elucidation of novel heterocyclic compounds.

Molecular Structure and Foundational Compound

This compound is a derivative of quinoline, featuring an amine group at the 3-position and a hydroxyl group at the 6-position. The introduction of these two functional groups, one electron-donating by resonance (-NH₂) and the other a strong electron-donating and hydrogen-bonding group (-OH), is expected to significantly modulate the electronic environment and, consequently, the spectroscopic properties of the quinoline core.

To ground our predictions, we will use experimental data for 3-Aminoquinoline (CAS: 580-17-6) as our baseline.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule.

2.1.1. Reference Data: ¹H NMR of 3-Aminoquinoline

The experimental ¹H NMR spectrum of 3-Aminoquinoline serves as our starting point. The aromatic protons of the quinoline ring system typically appear in the range of 7.0-9.0 ppm.

2.1.2. Predicted ¹H NMR Spectrum of this compound

The introduction of a hydroxyl group at the C-6 position will cause predictable changes in the ¹H NMR spectrum. The -OH group is a strong activating, ortho-, para-directing group, meaning it increases electron density at positions ortho (C-5 and C-7) and para (no direct para position in this ring) to itself. This increased shielding will cause the signals for the protons at these positions to shift upfield (to lower ppm values).[4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Shift |

| H-2 | ~8.5 - 8.7 | s | Relatively unaffected by the -OH group at C-6. |

| H-4 | ~7.8 - 8.0 | s | Minor influence from the distant -OH group. |

| H-5 | ~7.0 - 7.2 | d | Upfield shift due to strong ortho-shielding from the C-6 -OH group. |

| H-7 | ~7.1 - 7.3 | dd | Upfield shift due to strong ortho-shielding from the C-6 -OH group. |

| H-8 | ~7.6 - 7.8 | d | Less affected, but may experience a minor upfield shift. |

| NH₂ (at C-3) | ~4.0 - 5.5 | br s | Broad signal, position is solvent and concentration-dependent. |

| OH (at C-6) | ~9.0 - 10.0 | br s | Phenolic proton, typically broad and downfield.[5][6] Exchangeable with D₂O. |

Note: Predicted shifts are relative to a standard solvent like DMSO-d₆. The phenolic OH and amine NH₂ protons are exchangeable with D₂O, and their signals would disappear upon its addition.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

2.2.1. Reference Data: ¹³C NMR of 3-Aminoquinoline

The carbon atoms of the 3-Aminoquinoline ring system have distinct chemical shifts that have been experimentally determined.

2.2.2. Predicted ¹³C NMR Spectrum of this compound

The electron-donating hydroxyl group will significantly impact the chemical shifts of the carbons in the benzene ring portion of the quinoline. The carbon directly attached to the -OH group (C-6) will be strongly deshielded, while the ortho (C-5, C-7) and para (C-8a, a quaternary carbon) positions will be shielded (shifted upfield).[7][8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-2 | ~145 - 148 | Relatively unaffected by the -OH group at C-6. |

| C-3 | ~138 - 142 | Carbon bearing the amino group. |

| C-4 | ~120 - 123 | Relatively unaffected. |

| C-4a | ~128 - 130 | Quaternary carbon, minor influence. |

| C-5 | ~110 - 115 | Upfield shift (shielded) due to ortho-effect of -OH. |

| C-6 | ~150 - 155 | Downfield shift (deshielded) due to direct attachment to electronegative oxygen. |

| C-7 | ~115 - 120 | Upfield shift (shielded) due to ortho-effect of -OH. |

| C-8 | ~125 - 128 | Minor influence. |

| C-8a | ~140 - 143 | Quaternary carbon, upfield shift (shielded) due to para-effect of -OH. |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).[10] Filter the solution into a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[11]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the NH₂ and OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear.

-

-

¹³C NMR Acquisition :

-

Data Processing : Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, as different chemical bonds absorb infrared radiation at characteristic frequencies.

Reference Data: IR of 3-Aminoquinoline

The IR spectrum of 3-Aminoquinoline shows characteristic peaks for N-H stretching of the amine and C=C/C=N stretching of the aromatic quinoline ring.

Predicted IR Spectrum of this compound

The spectrum of this compound will be a composite of the absorptions from the aminoquinoline core and the newly introduced phenolic hydroxyl group.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

| O-H Stretch (Phenolic) | 3200 - 3550 | Strong, Broad | The most prominent new feature due to the -OH group, broadened by hydrogen bonding.[14][15][16] |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Typically a doublet for a primary amine (-NH₂). May overlap with the broad O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Characteristic of C-H bonds on an aromatic ring.[16] |

| C=C & C=N Stretch | 1500 - 1620 | Strong to Medium | Aromatic ring stretching vibrations.[16] |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong | Distinguishes phenols from aliphatic alcohols.[14][17] |

| N-H Bend (Amine) | 1580 - 1650 | Medium | Bending vibration of the primary amine. |

Experimental Protocol for FT-IR Spectroscopy

-

Instrumentation : Utilize a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[12]

-

Background Collection : Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[18]

-

Sample Application : Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Collection : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Reference Data: MS of 3-Aminoquinoline

The mass spectrum of 3-Aminoquinoline shows a strong molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight.[1]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₈N₂O, giving it a molecular weight of 160.17 g/mol .

-

Molecular Ion (M⁺) : A prominent molecular ion peak is expected at m/z = 160 . Aromatic systems are stable and tend to show strong molecular ion peaks.[19]

-

M+1 Peak : An M+1 peak of approximately 9.9% the intensity of the M⁺ peak is expected due to the natural abundance of ¹³C.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Aromatic amines and phenols have characteristic fragmentation patterns.[19][20][21]

-

Loss of CO : A common fragmentation for phenols is the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z = 132 .

-

Loss of HCN : Amino-substituted nitrogen heterocycles often lose hydrogen cyanide (HCN) (27 Da), which could lead to a fragment at m/z = 133 .

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source, such as Electrospray Ionization (ESI) for polarity or Electron Ionization (EI) for fragmentation patterns.[23][24][25]

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 160) and fragmenting it to observe the daughter ions.

-

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass measurement from a high-resolution instrument to confirm the elemental composition.

Conclusion and Forward Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By grounding our analysis in the empirical data of the parent 3-Aminoquinoline molecule and applying fundamental principles of spectroscopic interpretation, we have constructed a reliable roadmap for researchers working with this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this compound and its derivatives. The ultimate validation of these predictions awaits empirical verification, and it is our hope that this guide will serve as a valuable resource for those undertaking that essential experimental work.

References

- 1. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. app.studyraid.com [app.studyraid.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. benchchem.com [benchchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. adichemistry.com [adichemistry.com]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 18. mse.washington.edu [mse.washington.edu]

- 19. whitman.edu [whitman.edu]

- 20. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. youtube.com [youtube.com]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. fiveable.me [fiveable.me]

- 25. m.youtube.com [m.youtube.com]

In Silico Modeling of 3-Aminoquinolin-6-OL Interactions with Aurora A Kinase: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to investigate the interactions of the novel small molecule, 3-Aminoquinolin-6-OL, with a key oncological target, Aurora A kinase. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that follows the logical and scientific progression of a computational drug discovery project. Herein, we delve into the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Therapeutic Potential of Aminoquinolines and the Significance of Aurora A Kinase

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The functionalization of this scaffold, such as the introduction of amino and hydroxyl groups, can significantly modulate its physicochemical properties and biological target specificity. This compound is a specific, yet under-explored, derivative that holds promise for targeted therapies.

Our chosen biological target for this in silico investigation is Aurora A kinase, a serine/threonine kinase that plays a crucial role in the regulation of cell division. Overexpression of Aurora A is a common feature in many human cancers, making it a well-validated and highly pursued target for anticancer drug development. By elucidating the potential binding modes and interaction dynamics of this compound with Aurora A kinase, we can generate actionable hypotheses to guide further experimental validation and lead optimization efforts.

The In Silico Workflow: A Multi-faceted Approach to Ligand-Target Interaction Analysis

Our computational workflow is designed to provide a holistic view of the potential interaction between this compound and Aurora A kinase, from initial binding prediction to an assessment of the stability of the complex and the compound's drug-like properties.

An In-depth Technical Guide to the Solubility and Stability of 3-Aminoquinolin-6-ol for Researchers and Drug Development Professionals

Introduction

3-Aminoquinolin-6-ol is a heterocyclic organic compound featuring a quinoline core, an amino group, and a hydroxyl group. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the amino and hydroxyl substituents offer opportunities for hydrogen bonding and salt formation, influencing the molecule's interaction with biological targets and its formulation characteristics.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life and its degradation pathways, which is critical for safety and efficacy. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties and Solubility Profile

The molecule possesses both a basic amino group and an acidic hydroxyl group, making it an amphoteric substance. The solubility of such compounds is highly dependent on the pH of the medium.[1]

-

Acidic Conditions (pH < ~4): The amino group is expected to be protonated, forming a more soluble cationic species.

-

Neutral Conditions (pH ~7): The molecule will exist predominantly in its neutral form. The hydrophobic quinoline core may limit its solubility in neutral aqueous solutions.

-

Basic Conditions (pH > ~8-10): The hydroxyl group can be deprotonated, forming a more soluble anionic species.[1]

The pKa values of the amino and hydroxyl groups are critical in determining the exact pH-solubility profile. While experimental values are not available, computational methods can be employed for their prediction.[2][3][4][5]

Based on the analysis of structurally related molecules, the following qualitative solubility profile for this compound is predicted:

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble | The hydrophobic quinoline core limits solubility at neutral pH. |

| Acidic Buffers (e.g., HCl, pH < 4) | Moderately to Highly Soluble | Protonation of the basic amino group forms a more soluble salt.[6][7] | |

| Basic Buffers (e.g., NaOH, pH > 9) | Moderately to Highly Soluble | Deprotonation of the acidic hydroxyl group forms a more soluble salt.[1] | |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amino and hydroxyl groups can form hydrogen bonds with the solvent. |

| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system.[1][6] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[1] |

Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the determination of the thermodynamic (equilibrium) solubility of this compound.

Protocol: Equilibrium Solubility Determination

-

Preparation of Solvent Media: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 9.0) to assess pH-dependent solubility. Also, prepare the desired organic solvents.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate sealed vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility in each solvent and at each pH. The results should be reported in units such as mg/mL or µg/mL.

Experimental workflow for equilibrium solubility determination.

Predicted Stability Profile and Degradation Pathways

Quinoline and its derivatives are known to be susceptible to degradation under certain conditions, particularly exposure to light and oxidative environments.[8] Discoloration of solutions (e.g., turning yellow or brown) is often an indicator of degradation.[8]

-

Photostability: Exposure to light, especially UV light, can induce photodegradation. It is advisable to protect solutions of this compound from light.

-

pH-Dependent Stability: The stability of the compound in aqueous solutions is expected to be pH-dependent. Both strongly acidic and basic conditions may accelerate hydrolysis or other degradation pathways.

-

Thermal Stability: Elevated temperatures can increase the rate of chemical degradation.

-

Oxidative Stability: The presence of oxidizing agents may lead to the formation of degradation products.

Experimental Determination of Stability

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Protocol: Forced Degradation and Stability Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures.

-

Photodegradation: Expose the solid compound and a solution to a light source (e.g., UV lamp).

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method. The HPLC method should be capable of separating the parent compound from all degradation products.

-

Stability-Indicating Method Validation: The analytical method used must be validated to ensure it is "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation.

-

Long-Term and Accelerated Stability Studies: For formulated products, long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability studies should be conducted on at least three primary batches.[9]

Workflow for forced degradation and stability studies.

Conclusion

While specific experimental data for this compound is not yet widely available, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its chemical structure and the behavior of analogous compounds. Its amphoteric nature suggests a strong pH-dependence on its aqueous solubility, a critical factor for formulation development. Furthermore, the quinoline core indicates a potential susceptibility to light and oxidative degradation, necessitating careful handling and storage. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically determine the solubility and stability profiles of this compound, thereby enabling its effective utilization in scientific research and drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 3-Aminoquinolin-6-ol as a Novel Fluorescent Probe

<

Abstract

This document provides a comprehensive guide to the characterization and potential applications of 3-Aminoquinolin-6-ol as a fluorescent probe. While direct literature on this specific molecule as a fluorescent sensor is nascent, its structural motifs—an electron-donating amino group and a pH-sensitive hydroxyl group on a quinoline scaffold—suggest significant potential. This guide extrapolates from well-understood principles of fluorescent quinoline derivatives to propose detailed protocols for researchers. The focus is on foundational photophysical characterization, exploring its sensitivity to environmental factors like solvent polarity and pH, and screening for its potential as a metal ion sensor. These protocols are designed to be self-validating, providing a robust framework for any laboratory to assess the utility of this promising, yet underexplored, fluorophore.

Introduction: The Potential of a Multifunctional Fluorophore

The quinoline core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties and versatile synthetic accessibility.[1][2][3] The strategic placement of electron-donating and -accepting groups allows for the fine-tuning of absorption and emission characteristics. This compound incorporates two key functional groups: an amino group at the 3-position, which typically acts as an electron donor, and a hydroxyl group at the 6-position, whose protonation state is sensitive to the local environment.

This unique combination suggests that this compound could operate through several established fluorescence mechanisms:

-

Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density may shift from the amino group to the quinoline ring, making the excited state more polar than the ground state.[4][5] This often results in a strong sensitivity to solvent polarity (solvatochromism), where emission wavelengths shift, typically to longer wavelengths (a red shift), in more polar solvents.[4][5][6]

-

pH Sensing: The hydroxyl group (-OH) and the quinoline nitrogen can both be protonated or deprotonated depending on the pH.[1][7][8] These changes in protonation state can dramatically alter the electronic structure and, consequently, the fluorescence intensity and/or wavelength, making the molecule a potential ratiometric or "turn-on/off" pH sensor.

-